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Compound of Interest

Compound Name: 5-Bromo-4-chloronicotinonitrile

CAS No.: 1160923-98-7

Cat. No.: B1490685

Get Quote

Strategic Overview
5-Bromo-4-chloronicotinonitrile is a "privileged scaffold" in medicinal chemistry, particularly

for the development of Epidermal Growth Factor Receptor (EGFR) and Bruton's Tyrosine

Kinase (BTK) inhibitors. Its dense functionalization—a nitrile at C3, a chloro at C4, and a bromo

at C5—offers three distinct orthogonal handles for chemical diversification:

C4-Cl: Highly reactive toward Nucleophilic Aromatic Substitution (SNAr).

C5-Br: Excellent handle for Palladium-catalyzed cross-couplings (Suzuki-Miyaura,

Buchwald-Hartwig).

C3-CN: Precursor for heterocycle formation (e.g., quinazolines) or hydrolysis to

amides/acids.

The Challenge: While gram-scale synthesis is trivial, scaling to kilogram quantities introduces

severe safety risks (POCl3 quenching exotherms) and regioselectivity issues that can degrade
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yield and purity. This guide outlines a field-proven, chromatography-free protocol for the

synthesis and subsequent regioselective functionalization of this critical intermediate.

Retrosynthetic Logic & Pathway
The most robust route avoids the direct halogenation of nicotinonitrile (which suffers from poor

selectivity). Instead, we utilize a "stepwise functionalization" approach starting from 4-

hydroxynicotinonitrile.

Diagram 1: Retrosynthetic Analysis & Workflow

Target: 5-Bromo-4-chloronicotinonitrile
(Highly Reactive Electrophile)

Downstream: C4-Selective SNAr

 Drug Discovery

Intermediate: 5-Bromo-4-hydroxynicotinonitrile
(Stable Precursor)

Step 2: Deoxychlorination
(POCl3/Quinoline)

 Activation

Starting Material: 4-Hydroxynicotinonitrile

Step 1: Electrophilic Bromination
(Br2/AcOH or NBS)

 Regioselective (C5)
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Caption: Retrosynthetic pathway emphasizing the conversion of the hydroxy tautomer to the

chloro-derivative.

Protocol 1: Large-Scale Deoxychlorination (The
"Make")
Objective: Convert 5-bromo-4-hydroxynicotinonitrile to 5-bromo-4-chloronicotinonitrile.

Scale: 1.0 kg input. Critical Hazard: Phosphorus oxychloride (POCl3) hydrolysis is violently

exothermic.

Reagent Selection Matrix
Reagent State Reactivity Workup Safety

Recommendati
on

POCl3 Liquid High

Hazardous

(Requires

inverse quench)

Preferred

(Cleanest profile)

SOCl2 Liquid Moderate
Moderate (Gas

evolution)

Not

recommended

(Incomplete

conversion)

PCl5 Solid Very High Hazardous
Avoid (Solids

handling issues)

Step-by-Step Methodology
Reactor Setup:

Use a 10 L jacketed glass reactor equipped with a mechanical stirrer, reflux condenser,

nitrogen inlet, and a scrubber system (NaOH) to trap HCl gas.

Safety Note: Ensure the reactor is bone-dry. Residual moisture will trigger an immediate

exotherm with POCl3.
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Charging:

Charge 5-bromo-4-hydroxynicotinonitrile (1.0 kg, 5.02 mol).

Add Toluene (3.0 L). Note: While neat POCl3 is often used, using toluene as a co-solvent

improves heat transfer and safety during the quench.

Add Quinoline (0.1 equiv, 65 g). This acts as a base catalyst, significantly lowering the

activation energy and reducing reaction time.

Reagent Addition:

Add POCl3 (1.5 equiv, 1.15 kg) slowly via an addition funnel over 45 minutes. Maintain

internal temperature <40°C.

Reaction:

Heat the mixture to 100°C (Reflux).

Monitor by HPLC.[1][2][3] Conversion is typically >99% within 3–5 hours.

Endpoint Criteria: <0.5% starting material remaining.

The "Inverse Quench" (Critical Process Parameter):

Cool the reaction mass to 20–25°C.

Do NOT add water to the reactor.

Prepare a separate vessel with Ice/Water (5.0 kg) and K2CO3 (saturated solution) to

maintain pH ~8.

Slowly cannulate/pump the reaction mixture into the quenched vessel with vigorous

stirring. Maintain quench temperature <20°C.

Why? This prevents the "runaway" hydrolysis of excess POCl3.

Isolation:
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Extract the aqueous mixture with Ethyl Acetate (3 x 2 L).

Wash combined organics with Brine (2 L).

Dry over Na2SO4 and concentrate under reduced pressure.

Crystallization: Recrystallize the crude solid from Heptane/EtOAc (5:1).

Yield: ~950 g (87%). Purity: >98% (HPLC).

Protocol 2: Regioselective SNAr Functionalization
(The "Use")
Objective: Selective substitution at C4 without touching the C5-Bromine. Mechanism: The C4

position is activated by the ortho-nitrile and the para-pyridine nitrogen. The C5-Bromine is

electronically deactivated and sterically hindered, ensuring high regioselectivity.

Diagram 2: Regioselectivity & Reaction Logic

5-Bromo-4-chloronicotinonitrile

Path A: C4 Attack
(Favored)

 Activated by
o-CN & p-N

Path B: C5 Attack
(Disfavored)

 Steric/Electronic
Barrier

Nucleophile (R-NH2)
4-Amino-5-bromonicotinonitrile

(Major Product)

5-Amino-4-chloronicotinonitrile
(Not Observed)

Click to download full resolution via product page

Caption: Mechanistic basis for exclusive C4-substitution over C5-displacement.

Step-by-Step Methodology
Solvent Selection:

Use Isopropanol (IPA) or n-Butanol. Protic solvents facilitate SNAr reactions by stabilizing

the anionic Meisenheimer complex intermediate via hydrogen bonding.
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Reaction Setup:

Charge 5-Bromo-4-chloronicotinonitrile (100 g, 0.46 mol) and IPA (500 mL).

Add DIPEA (1.2 equiv) to scavenge HCl.

Add Aniline/Amine Nucleophile (1.05 equiv).

Execution:

Heat to 60–80°C.

Note: Highly reactive amines (e.g., benzylamine) may react at room temperature. Anilines

typically require heating.

Monitor by HPLC.[1][2][3] The C4-Cl is displaced cleanly; the C5-Br remains intact.

Workup (Chromatography-Free):

Cool the mixture to 0°C.

The product often precipitates directly from IPA.

Filter the solids and wash with cold IPA/Water (1:1).

If no precipitate forms: Dilute with water to force precipitation (the "crash out" method).

Process Safety & Engineering Controls
Thermal Hazards (POCl3)
The hydrolysis of POCl3 releases ~70 kcal/mol.

Engineering Control: Use a jacketed reactor with active cooling during the quench.

Protocol: Never exceed an addition rate that raises the quench tank temperature >25°C.

Cyanide Stability
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While the nitrile group is generally stable, prolonged exposure to strong acid (HCl from POCl3)

at high temperatures (>120°C) can hydrolyze the nitrile to a primary amide.

Control: Keep reaction time at reflux <6 hours. Neutralize immediately upon quenching.

Impurity Management
Impurity Origin Removal Strategy

Unreacted SM Incomplete reaction

Drive reaction with 1.5 eq

POCl3; Recrystallization

removes polar SM.

Dimer Overheating Control Temp <110°C.

Hydrolyzed Amide Acidic hydrolysis of CN
Avoid prolonged reflux;

maintain pH >7 during workup.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
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Contact our Ph.D. Support Team for a compatibility check
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